molecular formula C14H11ClN2O3S2 B3008565 5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 895437-68-0

5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3008565
CAS No.: 895437-68-0
M. Wt: 354.82
InChI Key: GBQGUHLWFSXUKE-UHFFFAOYSA-N
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Description

5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A significant application of derivatives of 5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is in the field of antimicrobial and antitubercular activity. For instance, novel compounds synthesized from thiophene-2-carboxamides showed promising results as antimycobacterial agents against Mycobacterium tuberculosis (Marvadi et al., 2020). Furthermore, studies have been conducted on the synthesis and antimicrobial evaluation of related compounds, highlighting their potential in combating microbial infections (Talupur et al., 2021).

Anticancer Properties

Another crucial area of application for these compounds is in the development of anticancer agents. For example, the synthesis of thiophene derivatives and their evaluation for anticancer activity provided valuable insights into the potential therapeutic benefits of these compounds (Atta & Abdel‐Latif, 2021). This line of research is vital for discovering new treatment options for various forms of cancer.

Serotonin-3 (5-HT3) Receptor Antagonists

Derivatives of this compound have also been explored as potent serotonin-3 (5-HT3) receptor antagonists. This research is significant in the development of new pharmaceuticals for neurological and psychiatric disorders (Kuroita et al., 1996).

Synthesis and Characterization Studies

The synthesis and characterization of these compounds form a fundamental aspect of their research applications. Detailed studies on the synthesis processes, crystal structure analysis, and molecular docking studies contribute to a better understanding of these compounds (Prabhuswamy et al., 2016). This research is crucial for the development of new drugs and materials based on these compounds.

Mechanism of Action

Future Directions

Research into benzothiazole derivatives is ongoing, with many studies focusing on the design and development of new compounds with improved biological activities and lesser side effects .

Properties

IUPAC Name

5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQGUHLWFSXUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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